The compound (4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(phenyl)methanone is a complex organic molecule characterized by its unique structural components, including a triazolopyrimidine core and a piperazine ring. This compound has garnered attention in the fields of medicinal chemistry and drug development due to its potential therapeutic applications.
This compound falls under the category of heterocyclic compounds, specifically featuring a triazole and pyrimidine moiety. It is classified as an organic compound with significant biological activity, making it a subject of interest in pharmacological studies.
The synthesis of this compound typically involves several steps, starting from simpler precursors. The key stages include:
The synthesis may require specific reagents and conditions, such as temperature control, solvent choice, and reaction time to ensure high yield and purity of the final product. Each step must be optimized to minimize by-products and maximize the efficiency of the reactions.
The molecular formula for this compound is C_{22}H_{22}F_{N}_{7}O, indicating a complex organic structure with multiple functional groups. The molecule contains:
The InChI code for this compound is InChI=1S/C22H22FN7O/c23-16-8-4-9-17(14-16)30-22-20(26)25-21(27-15-29-22)31-11-10-32(12-13-31)19(33)15-18-7-3-2-6-5-1-2/h1-10,14H,11-13H2, providing a unique identifier for computational chemistry applications .
This compound can participate in various chemical reactions:
Understanding these reactions is crucial for developing derivatives with enhanced biological activity or altered pharmacokinetic properties.
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It may bind to various proteins or enzymes, modulating their activity and influencing cellular signaling pathways. The presence of fluorine in the structure can enhance stability and bioavailability compared to similar compounds without fluorine substitutions .
The physical properties include:
Chemical properties involve its solubility in organic solvents and stability under various conditions. The presence of multiple functional groups suggests potential reactivity under different chemical environments.
Relevant data indicates that this compound exhibits significant stability due to the presence of the aromatic rings and heterocycles in its structure .
This compound has several notable applications:
CAS No.: 34730-78-4
CAS No.: 486-71-5
CAS No.: 53861-34-0
CAS No.: 24663-35-2
CAS No.: 53696-69-8